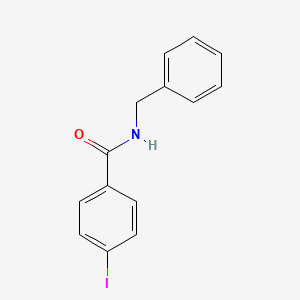

N-benzyl-4-iodobenzamide

説明

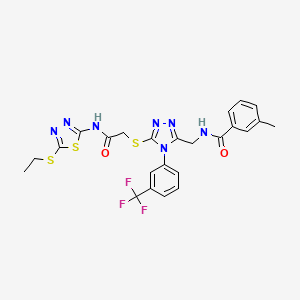

N-benzyl-4-iodobenzamide is a chemical compound with the molecular formula C14H12INO . It has an average mass of 337.156 Da and a monoisotopic mass of 336.996338 Da .

Synthesis Analysis

The synthesis of N-benzyl-4-iodobenzamide involves a multi-step process that begins with the reaction of 4-butylphenylboronic acid with 2-iodobenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-tert-butylphenylboronic acid to yield the final product, N-benzyl-4-iodobenzamide.Molecular Structure Analysis

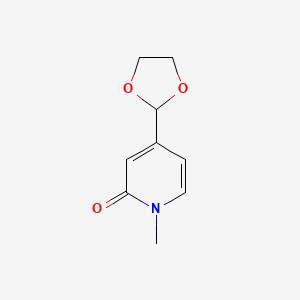

The molecular structure of N-benzyl-4-iodobenzamide consists of a benzamide moiety that is N-linked to a benzyl group .Chemical Reactions Analysis

N-benzyl-4-iodobenzamide can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

N-benzyl-4-iodobenzamide is a solid with a melting point of 215-217 °C . It has a molecular formula of C14H12INO and an average mass of 337.156 Da .科学的研究の応用

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

N-benzyl-4-iodobenzamide analogs, like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential in diagnosing breast cancer. These compounds bind preferentially to sigma receptors, which are overexpressed in breast cancer cells. In clinical studies, P-(123)I-MBA showed significant accumulation in breast tumors, suggesting its usefulness in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Catalysis in Organic Chemistry

N-benzyl-4-iodobenzamide derivatives have been used as catalysts in organic reactions, such as the oxidation of benzhydrol to benzophenone. The substitution on the benzene ring of N-isopropyl-2-iodobenzamide significantly influences its reactivity, making it an efficient and environmentally benign catalyst, particularly for the oxidation of benzylic alcohols (Yakura et al., 2018).

Imaging in Melanoma

Radioiodinated N-benzyl-4-iodobenzamide derivatives have been extensively researched for melanoma imaging. These compounds, like N-(2-diethylaminoethyl)-4-iodobenzamide, demonstrate high melanoma uptake and are used in scintigraphy and SPECT (Single Photon Emission Computed Tomography) for melanoma metastases detection. Their uptake in melanoma is not mediated by a specific mechanism but likely involves sigma-receptor binding (Eisenhut et al., 2000).

Synthesis and Biodistribution for Cancer Diagnosis

N-benzyl-4-iodobenzamide derivatives have also been studied for their synthesis, radiolabeling, and biodistribution, particularly in the context of cancer diagnosis. These studies aim to optimize the use of benzamides in imaging malignant melanoma and potentially other cancers, considering factors like tumor uptake, blood clearance, and metabolic stability (Auzeloux et al., 1999).

特性

IUPAC Name |

N-benzyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLLYHQQIPVFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-iodobenzamide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)

![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)

![2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine](/img/structure/B2594783.png)

![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)

![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)

![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2594799.png)